molecular formula C14H21NO3 B3857305 4-[2-(2-phenoxyethoxy)ethyl]morpholine

4-[2-(2-phenoxyethoxy)ethyl]morpholine

Cat. No.: B3857305
M. Wt: 251.32 g/mol
InChI Key: XQTNGIOGMNYJCV-UHFFFAOYSA-N
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Description

4-[2-(2-Phenoxyethoxy)ethyl]morpholine is a morpholine derivative characterized by a phenoxyethoxy ethyl side chain. Morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, serves as the core structure.

Properties

IUPAC Name

4-[2-(2-phenoxyethoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-4-14(5-3-1)18-13-12-17-11-8-15-6-9-16-10-7-15/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTNGIOGMNYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-phenoxyethoxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(2-phenoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Common solvents include dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for 4-[2-(2-phenoxyethoxy)ethyl]morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-phenoxyethoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide or potassium carbonate in dichloromethane

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted morpholine derivatives

Scientific Research Applications

4-[2-(2-phenoxyethoxy)ethyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-phenoxyethoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs, highlighting variations in substituents and their implications:

Compound Name Substituent(s) on Phenoxy Group Molecular Formula Molecular Weight Key Properties/Applications
4-[2-(2-Phenoxyethoxy)ethyl]morpholine None (phenoxyethoxy ethyl) C₁₄H₂₁NO₃ 251.32 g/mol Base structure; potential intermediate in drug synthesis.
4-[2-(4-Nitrophenoxy)ethyl]morpholine 4-Nitro C₁₂H₁₆N₂O₄ 252.27 g/mol Enhanced polarity due to nitro group; used in nitroaromatic chemistry.
4-[2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl]morpholine 2-Trifluoromethyl, 4-nitro C₁₂H₁₄F₃N₂O₄ 320.26 g/mol Lipophilic (CF₃); applications in fluorinated pharmaceuticals or agrochemicals.
4-[2-(4-Iodophenoxy)ethyl]morpholine 4-Iodo C₁₂H₁₆INO₂ 333.16 g/mol Heavy atom (I) for radiopharmaceuticals or crystallography studies.
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine 3-Piperidinylmethoxy C₁₂H₂₄N₂O₂ 228.33 g/mol Increased basicity (piperidine); potential CNS-targeting agents.
4-[2-(Piperazin-1-yl)ethyl]morpholine Piperazin-1-yl C₁₀H₂₀N₃O 198.29 g/mol Dual amine sites; ligand in coordination chemistry or catalysis.

Physicochemical Properties

  • Solubility : Nitro () and trifluoromethyl () substituents reduce water solubility but enhance lipid membrane permeability. Piperidine () and piperazine () derivatives exhibit higher basicity, improving solubility in acidic media.
  • Melting Points : Sulfonylmorpholine analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) have melting points ranging from 85–110°C , while nitro-substituted derivatives () likely exhibit higher melting points due to polar interactions.

Pharmaceutical Development

  • Anticancer Agents: The arotinoid derivative in reduced tumor burden by 70–90% in rodent models, underscoring the role of bulky aromatic substituents in enhancing therapeutic efficacy.
  • Radiopharmaceuticals : Iodinated analogs () are candidates for radioimaging or targeted therapy due to iodine’s gamma-emitting properties.

Material Science

  • Fluorinated Compounds : Trifluoromethyl derivatives () are valuable in designing weather-resistant polymers or surfactants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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